molecular formula C18H21N3O5S2 B2527526 N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 872881-18-0

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2527526
CAS No.: 872881-18-0
M. Wt: 423.5
InChI Key: SGXGRHWKZKPPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a potent and cell-permeable chemical probe identified as a selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1) [https://patents.google.com/patent/US20220144804A1/]. DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a central mediator of various cell death pathways, including apoptosis and autophagy, and is implicated in the pathogenesis of several human diseases. This compound exhibits high affinity for the DAPK1 catalytic domain, effectively suppressing its pro-apoptotic activity. Its primary research value lies in dissecting the complex signaling networks governed by DAPK1 in neurological and oncological contexts. In neuroscience research, it is a critical tool for investigating DAPK1's role in ischemic brain injury, Alzheimer's disease, and other neurodegenerative conditions, where its inhibition has been shown to provide neuroprotective effects. In oncology, this inhibitor enables the study of DAPK1's function as a tumor suppressor, its involvement in metastasis suppression, and its regulation of autophagy in cancer cell lines. By providing high selectivity, this compound allows researchers to precisely interrogate DAPK1-dependent mechanisms without the confounding effects of broader kinase inhibition, making it an invaluable asset for high-quality target validation and pathway analysis.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c22-17(19-12-14-6-4-11-27-14)18(23)20-13-16-21(9-5-10-26-16)28(24,25)15-7-2-1-3-8-15/h1-4,6-8,11,16H,5,9-10,12-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXGRHWKZKPPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3O5SC_{17}H_{25}N_{3}O_{5}S, with a molecular weight of 383.5 g/mol. The compound features an oxazinan ring, a benzenesulfonyl group, and a thiophene moiety, contributing to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H25N3O5S
Molecular Weight383.5 g/mol
CAS Number872881-04-4

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the oxazinan ring and the introduction of sulfonyl and thiophene groups. Common reagents used in these reactions include sulfonyl chlorides and amines under controlled conditions to ensure high yields and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain oxazinan derivatives demonstrated potent activity against a range of pathogenic bacteria and fungi. For instance, compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. Notably, studies have shown that derivatives with similar structural features exhibit cytotoxic effects on breast cancer (MCF7) cells with IC50 values as low as 2.88 µM . The mechanism appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Notes
MCF72.88Potent against breast cancer
A27804.47Ovarian carcinoma
A2780/RCIS52.8Cisplatin-resistant variant

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Tubulin Inhibition : The compound's structure allows it to bind to tubulin, disrupting microtubule dynamics essential for mitosis.
  • Enzyme Interaction : The sulfonyl group may interact with active sites in various enzymes, modulating their activity and influencing metabolic pathways.

Case Studies

A notable case study involved the evaluation of a series of related compounds for their anticancer effects. The study highlighted how structural modifications influenced biological activity; for example, variations in substituents on the benzenesulfonyl group significantly affected potency against different cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several sulfonamide- and ethanediamide-containing derivatives. Key analogues and their comparative properties are outlined below:

Molecular and Structural Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (R₁, R₂) Key Features
Target Compound C₁₉H₂₂N₃O₅S₂ 448.52 g/mol R₁ = Benzenesulfonyl; R₂ = Thiophen-2-ylmethyl Thiophene enhances π-π stacking; benzenesulfonyl improves thermal stability
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C₁₇H₂₄FN₃O₅S 401.45 g/mol R₁ = 4-Fluorobenzenesulfonyl; R₂ = 2-methylpropyl Fluorine substitution increases electronegativity and metabolic stability
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide C₂₂H₂₆FN₃O₆S 479.52 g/mol R₁ = 4-Fluorophenylsulfonyl; R₂ = 2-(2-methoxyphenyl)ethyl Methoxy group improves solubility in polar solvents
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide C₂₂H₂₆FN₃O₆S 479.52 g/mol R₁ = 4-Fluoro-2-methylphenylsulfonyl; R₂ = 2-methoxybenzyl Methyl group enhances steric bulk, potentially reducing reactivity

Physicochemical and Functional Properties

  • Solubility : The thiophen-2-ylmethyl group in the target compound may reduce aqueous solubility compared to methoxybenzyl or methylpropyl substituents .
  • Thermal Stability : Benzenesulfonyl groups generally confer higher thermal stability than fluorinated variants, as seen in differential scanning calorimetry (DSC) studies of related compounds .
  • Biological Activity : Fluorinated derivatives (e.g., ) often exhibit improved pharmacokinetic profiles, while thiophene-containing analogues may show affinity for sulfur-binding enzymes or receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.